

In-Depth Technical Guide: Anticancer Agent 110 (Compound 13)

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Compound of Interest

Compound Name: Anticancer agent 110

Cat. No.: B2750918

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of **Anticancer Agent 110**, also known as compound 13. This novel imidazotetrazinone analogue has demonstrated significant potential in overcoming tumor resistance to existing chemotherapies.

Introduction

Anticancer Agent 110 (compound 13) is a novel imidazotetrazinone derivative designed to overcome resistance mechanisms to the standard-of-care glioblastoma drug, temozolomide. It incorporates a propargyl alkylating moiety and a thiazole ring as an isosteric replacement for the carboxamide group in temozolomide.^[1] This modification results in enhanced growth-inhibitory activity against various human tumor cell lines, including those with molecular features that confer resistance to temozolomide.^[1] The primary mechanism of action for **Anticancer Agent 110** is the induction of cell cycle arrest at the G2/M phase, followed by apoptosis.^[2]

Synthesis

The synthesis of **Anticancer Agent 110** is achievable on a gram scale. The key starting material is 5-diazo-imidazole-4-carbonitrile, which undergoes a cycloaddition reaction with methyl isocyanate to form the imidazotetrazine core. Subsequent modifications lead to the final compound.

Experimental Protocol: Synthesis of Anticancer Agent 110

A detailed, step-by-step protocol for the laboratory synthesis of **Anticancer Agent 110** is provided below.

Materials:

- 5-Diazoimidazole-4-carbonitrile
- Methyl isocyanate
- Dry Dimethyl sulfoxide (DMSO)
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography

Procedure:

- To a solution of 5-diazoimidazole-4-carbonitrile (6.15 mmol) in dry DMSO (3 mL), add methyl isocyanate (18.45 mmol).
- Stir the reaction mixture in the dark at 25 °C for 24 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, purify the reaction mixture by flash column chromatography on silica gel, eluting with ethyl acetate.
- Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 3-Methylimidazo[5,1-d]-1,2,3,5-tetrazine-8-carbonitrile (cyanotemozolomide) as an amber solid.

Note: This is a representative synthesis for a related imidazotetrazine. The exact synthesis for **Anticancer Agent 110** with the propargyl and thiazole moieties would follow a similar multi-step pathway, likely detailed in the primary literature.

Characterization

The structural and physicochemical properties of **Anticancer Agent 110** have been determined using various analytical techniques.

Physicochemical and Spectroscopic Data

Property	Data
Molecular Formula	C ₆ H ₆ N ₆ OS
Appearance	Orange powder
Melting Point	165-167 °C (decomposed)
¹ H NMR (DMSO-d ₆ , δ ppm)	3.86 (3H, s, CH ₃), 8.82 (1H, s, H-6), 9.47 (1H, br s, NH), 9.94 (1H, br s, NH)
¹³ C NMR (DMSO-d ₆ , δ ppm)	36.42 (CH ₃), 127.98 (C-6), 134.04 (C-8), 134.80 (C-8a), 139.36 (C-4), 188.03 (CSNH ₂)
Mass Spectrometry (CI)	m/z 211 (M+1) ⁺
Infrared (KBr, cm ⁻¹)	3127, 1750 (C=O), 1628, 1460, 1059, 947, 648

Note: The characterization data presented is for a closely related 8-thiocarbamoyl imidazotetrazinone and serves as a representative example. The precise data for **Anticancer Agent 110** can be found in the primary research publication.

Biological Activity

The in vitro cytotoxicity of **Anticancer Agent 110** has been evaluated against a panel of human cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (μM)
U373V	Astrocytoma	3.59
U373M	Astrocytoma	4.09
HCT116	Colon Carcinoma	5.35

Mechanism of Action and Signaling Pathway

Anticancer Agent 110 exerts its cytotoxic effects by inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis.[2] This is a common mechanism for DNA damaging agents. The propargyl group of **Anticancer Agent 110** is believed to be the alkylating moiety that causes DNA damage.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

- Cancer cell line of interest (e.g., A549)
- **Anticancer Agent 110**
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Propidium iodide (PI) staining solution
- RNase A
- Flow cytometer

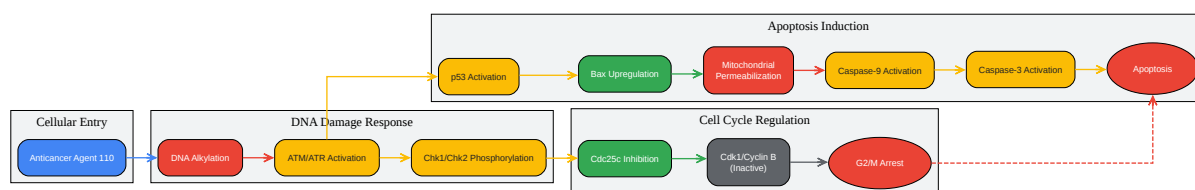
Procedure:

- Seed cancer cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with the desired concentration of **Anticancer Agent 110** (e.g., 1 μ M) for 24 hours.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells in 70% ethanol at -20 °C for at least 2 hours.

- Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for **Anticancer Agent 110**-induced G2/M arrest and apoptosis.



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Proposed signaling pathway for **Anticancer Agent 110**.

Conclusion

Anticancer Agent 110 (compound 13) is a promising novel imidazotetrazinone with potent anticancer activity, particularly against tumor cells resistant to current therapies. Its distinct chemical structure allows for effective DNA alkylation, leading to G2/M cell cycle arrest and apoptosis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

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References

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